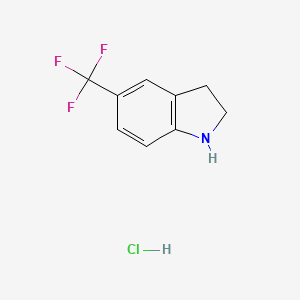
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. COX-2 and 5-LOX are involved in the production of inflammatory mediators and are overexpressed in cancer cells. By inhibiting these enzymes, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in lab experiments is its specificity for COX-2 and 5-LOX enzymes. This allows for targeted inhibition of these enzymes without affecting other pathways in the body. However, one limitation is the potential for off-target effects, as (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid may interact with other enzymes or proteins in the body.
将来の方向性
There are several potential future directions for research on (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. One direction is to explore its potential as a therapeutic agent for other inflammatory conditions such as arthritis or asthma. Another direction is to investigate its potential as a chemopreventive agent, or a substance that can prevent the development of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid and to identify any potential side effects or interactions with other drugs.
合成法
The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the reaction of 5-bromo-3-pyridinylmethanol with (2R,3R)-2,3-O-isopropylidene-D-glyceraldehyde in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.
科学的研究の応用
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the synthesis of the oxolane ring followed by the introduction of the pyridine and carboxylic acid functional groups.", "Starting Materials": [ "5-bromopyridine", "glycidol", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of (R)-glycidol", "5-bromopyridine is reacted with sodium hydride in diethyl ether to form the corresponding pyridine anion. Glycidol is then added to the reaction mixture and stirred at room temperature for several hours to form (R)-glycidol.", "Step 2: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane", "(R)-glycidol is reacted with carbon dioxide in the presence of a catalyst such as tetrahydrofuran to form the corresponding cyclic carbonate. The cyclic carbonate is then reacted with sodium hydride in tetrahydrofuran to form (2R,3R)-2-(5-bromopyridin-3-yl)oxolane.", "Step 3: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid", "(2R,3R)-2-(5-bromopyridin-3-yl)oxolane is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. The acetyl derivative is then hydrolyzed with sodium bicarbonate to form the carboxylic acid. The product is purified by extraction with ethyl acetate, followed by washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid." ] } | |
CAS番号 |
1955541-49-7 |
製品名 |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
分子式 |
C10H10BrNO3 |
分子量 |
272.09 g/mol |
IUPAC名 |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
InChIキー |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
異性体SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
正規SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



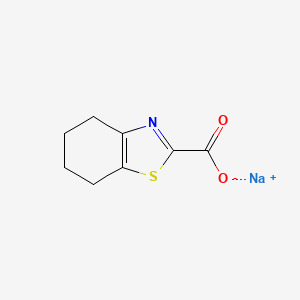
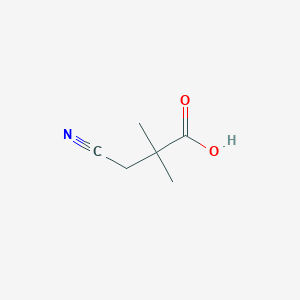
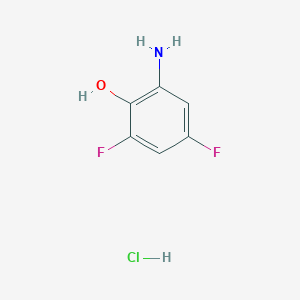
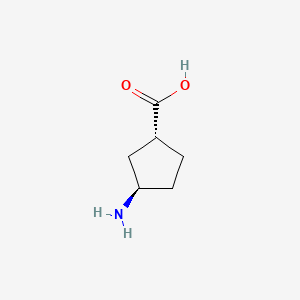
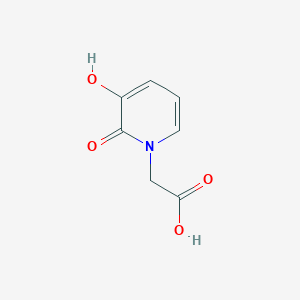
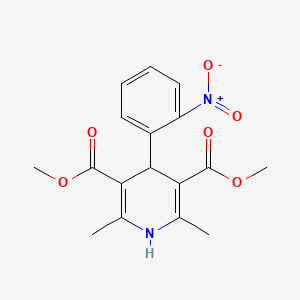

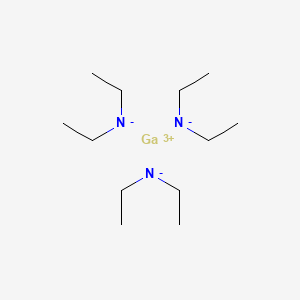
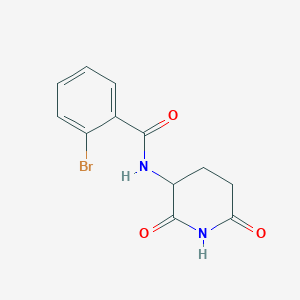
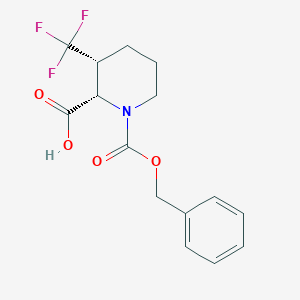


![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)
